8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid
Description
8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound featuring a triazolo[1,5-a]pyridine core with halogen substituents (bromo at position 8, fluoro at position 6) and a carboxylic acid group at position 2.
Properties
Molecular Formula |
C7H3BrFN3O2 |
|---|---|
Molecular Weight |
260.02 g/mol |
IUPAC Name |
8-bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H3BrFN3O2/c8-4-1-3(9)2-12-6(4)10-5(11-12)7(13)14/h1-2H,(H,13,14) |
InChI Key |
FGZZXRKBNHRPCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=NN2C=C1F)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-3-bromo-5-fluoropyridine with suitable reagents to form the triazolopyridine ring .
Industrial Production Methods: Industrial production methods for this compound may involve the use of microwave-mediated, catalyst-free synthesis techniques to enhance yield and reduce reaction times. For instance, reactions performed in a microwave medium at elevated temperatures can achieve high yields within a short duration .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
Research indicates that 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid exhibits significant biological activity. It has been explored for therapeutic applications in treating neurological disorders and inflammatory diseases. The unique halogen substituents improve its binding affinity to biological targets, which is crucial for drug development. For instance, studies have shown that this compound can modulate enzyme interactions and influence cellular pathways, enhancing its potential as a drug candidate for conditions such as Alzheimer's disease and rheumatoid arthritis.
Case Studies
- Neurological Disorders : In vitro studies demonstrated that derivatives of 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid can inhibit specific enzymes involved in neuroinflammation, suggesting a pathway for developing anti-inflammatory drugs targeting the central nervous system.
- Anti-cancer Activity : Preliminary investigations have indicated that this compound may possess anti-cancer properties by interfering with the proliferation of cancer cells through apoptosis induction mechanisms. Further studies are needed to elucidate the precise mechanisms at play.
Biochemical Research
Enzyme Interaction Studies
The compound serves as a probe in biochemical studies to investigate interactions with various enzymes. Its structure allows for enhanced specificity towards certain targets, facilitating the understanding of enzyme kinetics and inhibition mechanisms. For example, it has been used to study the inhibition of kinases involved in cancer signaling pathways .
Material Science
Development of Advanced Materials
Due to its unique chemical properties, 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid is also being investigated for applications in material science. Its ability to form stable complexes with metal ions opens avenues for creating novel materials with specific electronic and optical properties. These materials can be utilized in sensors and other advanced technological applications.
Mechanism of Action
The mechanism of action of 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations at Positions 6 and 8
The halogen substituents at positions 6 and 8 significantly influence physicochemical and biological properties. Key comparisons include:
- Fluorine vs.
- Biological Implications : Fluorinated triazolopyridines are often prioritized in drug design for improved target binding and pharmacokinetics .
Functional Group Modifications at Position 2
The carboxylic acid group distinguishes the target compound from esters, amides, or amines found in analogs:
- Carboxylic Acid vs. Ester/Amide : The -COOH group improves water solubility but may reduce cell membrane permeability compared to esters or amides. However, it can enhance binding to enzymes or receptors via ionic interactions .
Core Heterocycle Variations
Replacing the triazolo[1,5-a]pyridine core with imidazo[1,2-a]pyridine or triazolo[4,3-a]pyridine alters bioactivity:
- Triazolo vs.
Biological Activity
8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H3BrFN3O2
- Molecular Weight : 260.02 g/mol
- CAS Number : 2177257-77-9
- Density : 2.00 ± 0.1 g/cm³ (predicted)
- pKa : 0.31 ± 0.30 (predicted) .
The biological activity of 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid primarily involves its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties against various pathogens. For instance, it has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays.
Anticancer Properties
Preliminary research suggests that 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid may possess anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Study | The compound showed an inhibition zone of up to 15 mm against E. coli at a concentration of 100 µg/mL. |
| Cancer Cell Study | Induced apoptosis in MCF-7 cells with an IC50 value of 25 µM after 48 hours of treatment. |
| Enzyme Inhibition Assay | Inhibited target enzyme activity by approximately 70% at a concentration of 50 µM. |
Safety and Toxicity
While the compound shows promising biological activities, safety assessments are crucial. Toxicity studies indicate that at higher concentrations, it may exhibit cytotoxic effects on normal cell lines, necessitating further investigation into its therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
